

Application Notes and Protocols for LY2857785 Efficacy Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

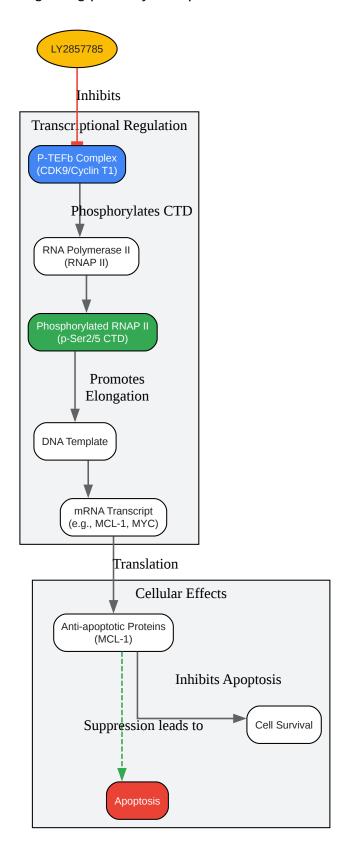
LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin T1 partner, forms the positive transcription elongation factor b (P-TEFb).[3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a crucial step for the productive elongation of transcription for a significant subset of genes, including many oncogenes and anti-apoptotic proteins.[3][5] Dysregulation of CDK9 activity is a feature of various cancers, making it a compelling target for therapeutic intervention.[3][6] LY2857785 has demonstrated potent anti-tumor efficacy in preclinical models of hematologic malignancies and solid tumors by inducing apoptosis.[5][6][7] However, its clinical development was discontinued due to target-related toxicities.[3]

These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy of **LY2857785**, including detailed protocols for key in vitro and in vivo assays.

Signaling Pathway



LY2857785 exerts its anti-tumor effects by inhibiting the CDK9-mediated transcriptional elongation. The simplified signaling pathway is depicted below.





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Caption: LY2857785 inhibits the P-TEFb complex, preventing RNAP II phosphorylation and leading to apoptosis.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of LY2857785

Kinase	IC50 (nM)
CDK9	11
CDK8	16
CDK7	246

Data compiled from publicly available sources.[2][3]

Table 2: Cellular Activity of LY2857785 in Cancer Cell

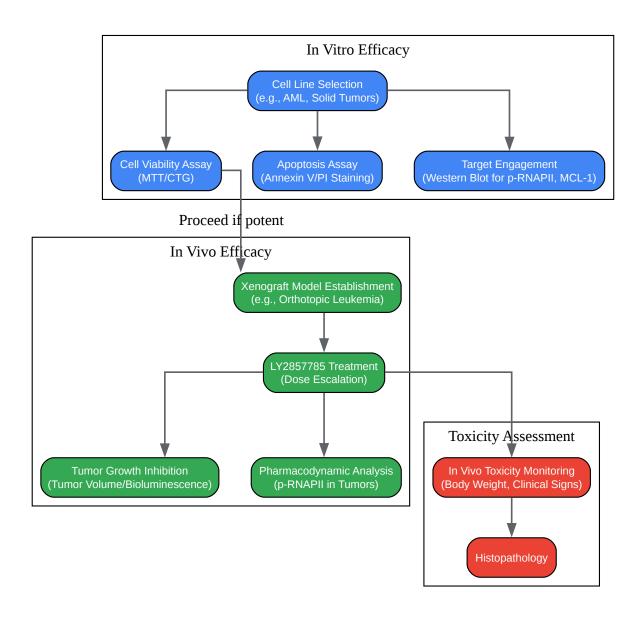
Lines

Cell Line	Cancer Type	Assay	IC50 (μM)
U2OS	Osteosarcoma	CTD P-Ser2 Inhibition	0.089
U2OS	Osteosarcoma	CTD P-Ser5 Inhibition	0.042
U2OS	Osteosarcoma	Cell Proliferation	0.076
MV-4-11	AML	Cell Proliferation	0.049
OCI-AML2	AML	Cell Proliferation	0.063
PL-21	AML	Cell Proliferation	0.072
RPMI-8226	Multiple Myeloma	Cell Proliferation	0.2
L363	Multiple Myeloma	Cell Proliferation	0.5
A549	NSCLC	Cell Viability	< 0.5
H1650	NSCLC	Cell Viability	< 0.5



AML: Acute Myeloid Leukemia, NSCLC: Non-Small Cell Lung Cancer. Data compiled from publicly available sources.[6][8]

Experimental Protocols Experimental Workflow Overview



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Caption: A typical workflow for evaluating the preclinical efficacy of **LY2857785**.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **LY2857785** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MV-4-11 for AML, A549 for lung cancer)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- LY2857785 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **LY2857785** in complete growth medium.
- Remove the old medium and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Add 100 μ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by LY2857785.

Materials:

- Cancer cell lines
- LY2857785
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

- Seed cells in 6-well plates and treat with LY2857785 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
- Harvest the cells (including floating cells) and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).



Western Blotting for Target Modulation

Objective: To assess the effect of **LY2857785** on the phosphorylation of RNAP II and the expression of downstream target proteins like MCL-1.

Materials:

- Cancer cell lines
- LY2857785
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-RNAP II Ser5, anti-MCL-1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescence substrate
- Protein electrophoresis and blotting equipment

- Treat cells with **LY2857785** for a specified time (e.g., 6-24 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.



• Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of LY2857785 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Cancer cell line (e.g., MV-4-11 for a disseminated leukemia model or a solid tumor cell line for a subcutaneous model)
- LY2857785 formulation for in vivo administration
- Calipers for tumor measurement (for subcutaneous models)
- Bioluminescence imaging system (for disseminated models with luciferase-expressing cells)

- Inject cancer cells into the mice (e.g., intravenously for a disseminated model or subcutaneously for a solid tumor model).
- Allow the tumors to establish (e.g., palpable tumors for subcutaneous models or detectable bioluminescent signal for disseminated models).
- Randomize the mice into treatment and vehicle control groups.
- Administer LY2857785 or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
- Monitor tumor growth by measuring tumor volume with calipers or by bioluminescence imaging at regular intervals.
- Monitor the body weight and general health of the mice as a measure of toxicity.
- At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-RNAP II).



• Analyze the data to determine the effect of **LY2857785** on tumor growth inhibition.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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